molecular formula C12H9F2N B573024 3',4-Difluorobiphenyl-3-amine CAS No. 1214339-26-0

3',4-Difluorobiphenyl-3-amine

Cat. No.: B573024
CAS No.: 1214339-26-0
M. Wt: 205.208
InChI Key: UZVKPBFZFHVCPD-UHFFFAOYSA-N
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Description

3’,4-Difluorobiphenyl-3-amine is a versatile chemical compound with the molecular formula C12H9F2N. It is characterized by the presence of two fluorine atoms attached to a biphenyl structure, with an amine group at the 3-position. This compound has gained significant attention in various fields of research due to its unique chemical structure and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4-Difluorobiphenyl-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-difluorobenzonitrile.

    Reduction: The nitrile group is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure 3’,4-Difluorobiphenyl-3-amine

Industrial Production Methods

Industrial production of 3’,4-Difluorobiphenyl-3-amine follows similar synthetic routes but on a larger scale. The process involves:

    Raw Material Selection: High-purity 3,4-difluorobenzonitrile is used as the starting material.

    Catalytic Reduction: Catalytic hydrogenation is preferred for large-scale production due to its efficiency and cost-effectiveness.

    Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure high purity and consistency

Chemical Reactions Analysis

Types of Reactions

3’,4-Difluorobiphenyl-3-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted biphenyl derivatives

Scientific Research Applications

3’,4-Difluorobiphenyl-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3’,4-Difluorobiphenyl-3-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence various cellular pathways, including signal transduction and gene expression

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Difluorobiphenyl-3-amine
  • 3,3’-Difluoro-[1,1’-biphenyl]-4,4’-diamine
  • 3,3’,5,5’-Tetrafluoro-[1,1’-biphenyl]-4,4’-dicarboxylic acid
  • 3-Fluoro-4’-methoxy-[1,1’-biphenyl]-4-amine .

Uniqueness

3’,4-Difluorobiphenyl-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-5-(3-fluorophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVKPBFZFHVCPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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